Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 . It is in liquid form .
Synthesis Analysis
While specific synthesis methods for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate were not found, it is known that piperidine derivatives can be synthesized from ethyl 1-acetylpiperidine-4-carboxylate .Molecular Structure Analysis
The InChI code for Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is 1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 . The structure can also be represented as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 187.24 .Scientific Research Applications
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Pharmaceutical Industry
- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Synthesis of AMP-Activated Protein Kinase (AMPK) Activators
- This study reports the synthesis and evaluation of novel indirect AMP-activated protein kinase (AMPK) activators .
- The series of compounds selectively inhibited cell growth in several human breast cancer cell lines by activating AMPK .
- The synthesis involved the use of commercially available ethyl piperidine-4-carboxylate and subsequent ester hydrolysis .
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Preparation of Desferrioxamine B Containing Triazine Dendrimer
- 4-Piperidinemethanol, a compound similar to Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate, has been used in the preparation of desferrioxamine B (DFO) containing third generation triazine dendrimer .
- Desferrioxamine B is a siderophore produced by the actinobacterium Streptomyces pilosus and is used to chelate iron. In this application, it’s being incorporated into a dendrimer, a highly branched synthetic polymer .
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Synthesis of Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate (EHMPP)
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Pharmaceutical Applications
- Chemical Synthesis
- Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 118156-56-2 . While specific applications of this compound are not widely reported, it could potentially be used in various chemical syntheses given its structure .
- Piperidine derivatives are often used as building blocks in the synthesis of complex organic molecules . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the importance of these compounds in modern organic chemistry .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-8(7-11)4-6-10/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDXEVJPPXFECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599769 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
118156-56-2 | |
Record name | Ethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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